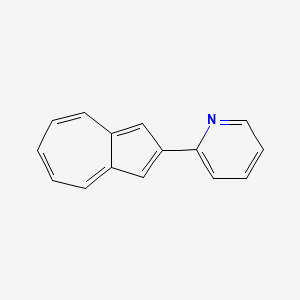
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one is an organic compound that features both acetyl and nitro functional groups attached to a phenyl ring, along with a hydroxyethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one typically involves the nitration of 2-acetylphenol followed by subsequent reactions to introduce the hydroxyethanone group. One common method involves the following steps:
Nitration: 2-Acetylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-acetyl-4-nitrophenol.
Hydroxyethanone Introduction: The nitro compound is then reacted with ethylene glycol in the presence of a suitable catalyst to introduce the hydroxyethanone group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: 1-(2-Acetyl-4-aminophenyl)-2-hydroxyethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethanone group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Acetyl-4-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a nitro group.
2-Acetyl-4-nitrophenylamine: Similar structure but with an amino group instead of a hydroxyethanone group.
Uniqueness
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one is unique due to the presence of both nitro and hydroxyethanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research.
Propriétés
Numéro CAS |
872611-39-7 |
|---|---|
Formule moléculaire |
C10H9NO5 |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
1-(2-acetyl-4-nitrophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C10H9NO5/c1-6(13)9-4-7(11(15)16)2-3-8(9)10(14)5-12/h2-4,12H,5H2,1H3 |
Clé InChI |
ZPZYJLCJFQFZQN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)


![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)


![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
